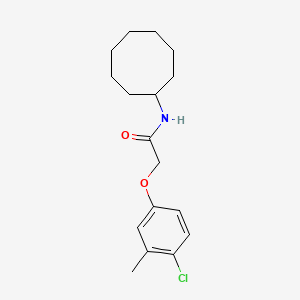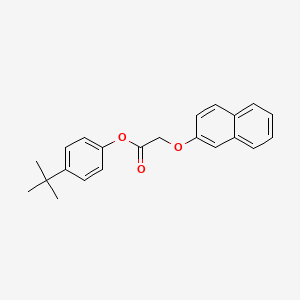![molecular formula C16H22N2O4 B5802794 N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5802794.png)
N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as CCDMC, is a chemical compound that has been synthesized for its potential use in scientific research. CCDMC has gained attention due to its unique structure and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammation in the body. N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been shown to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to reduce inflammation in animal models of inflammation, and to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been shown to protect against neurodegeneration in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide has several advantages for use in lab experiments, including its high purity and yield, its unique structure, and its potential applications in various fields of research. However, N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and use it in experiments.
Direcciones Futuras
There are several future directions for research on N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide, including further exploration of its mechanism of action, optimization of its synthesis process, and investigation of its potential applications in various fields of research. N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide has the potential to be a valuable tool for scientific research, and further studies are needed to fully understand its potential applications and limitations.
Métodos De Síntesis
N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzoic acid with cyclohexyl isocyanate to form the intermediate compound, which is then reacted with oxalyl chloride to form the final product, N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide. The synthesis process has been optimized to yield high purity and yield of N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide.
Aplicaciones Científicas De Investigación
N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been used in various scientific research applications, including as a fluorescent probe for imaging of cancer cells, a potential anti-cancer agent, and a potential anti-inflammatory agent. N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-20-13-9-8-12(10-14(13)21-2)15(17)18-22-16(19)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTPPLYHNPDGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)C2CCCCC2)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)C2CCCCC2)/N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49723598 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] cyclohexanecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide](/img/structure/B5802746.png)

![methyl 4-cyano-5-[(cyclohexylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5802755.png)
![N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5802767.png)


![7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5802801.png)
![N-benzyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5802807.png)
![methyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5802824.png)